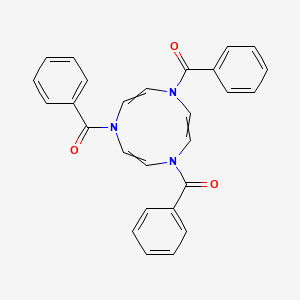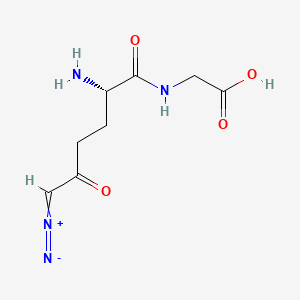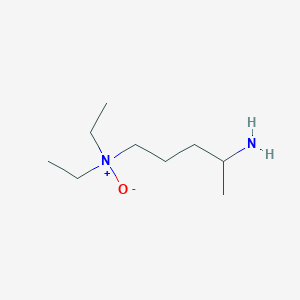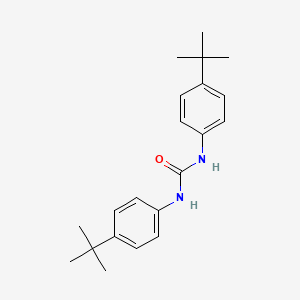![molecular formula C16H18N2 B14438711 1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine CAS No. 80249-12-3](/img/structure/B14438711.png)
1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine involves multiple steps, typically starting from simpler organic molecules. The synthetic routes often include cyclization reactions, where smaller molecules are combined to form the larger indoloquinolizine structure. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yields and purity .
Industrial production methods may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. These methods ensure consistent quality and efficiency in producing the compound on a larger scale .
Analyse Chemischer Reaktionen
1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in diseases.
Wirkmechanismus
The mechanism of action of 1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. Detailed studies on its binding affinity and specificity help elucidate its role in various biological processes .
Vergleich Mit ähnlichen Verbindungen
1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine can be compared with other similar compounds, such as:
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: Known for its use as a catalyst in various organic reactions.
2H-2,12-Methanoindolo[2,3-a]quinolizine-13-carboxylic acid: A related compound with different functional groups, leading to distinct chemical properties and applications.
2,5,5-Trimethyl-2,3,4,5,6,7-hexahydro-1H-2,4a-ethanonaphthalene: Another structurally similar compound used in different industrial applications.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it valuable for targeted research and applications.
Eigenschaften
CAS-Nummer |
80249-12-3 |
|---|---|
Molekularformel |
C16H18N2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
1,11-diazapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene |
InChI |
InChI=1S/C16H18N2/c1-2-4-14-12(3-1)13-6-8-17-7-5-11-9-15(17)16(13)18(14)10-11/h1-4,11,15H,5-10H2 |
InChI-Schlüssel |
XPNJUBTWNWRGCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC3=C4C2CC1CN4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)











![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)
